molecular formula C8H17NO2 B8233708 7-(Methylamino)heptanoic acid CAS No. 90227-27-3

7-(Methylamino)heptanoic acid

Cat. No.: B8233708
CAS No.: 90227-27-3
M. Wt: 159.23 g/mol
InChI Key: KBMWCYLQINPRTE-UHFFFAOYSA-N
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Description

Rationale for Advanced Investigation of 7-(Methylamino)heptanoic Acid

The rationale for the focused investigation of this compound stems from its potential utility as a versatile building block in synthetic chemistry. The bifunctional nature of the molecule—possessing both a carboxylic acid and a secondary amine—allows for a wide range of chemical modifications. The seven-carbon aliphatic chain provides a flexible spacer, a desirable feature in the design of molecules for various applications, such as linkers in proteolysis-targeting chimeras (PROTACs). broadpharm.com The methylamino group, in particular, offers a site for further functionalization that is distinct from a primary amine, potentially influencing the steric and electronic properties of resulting derivatives.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its derivatives is primarily focused on several key areas. A major objective is the development of efficient and scalable synthetic routes to produce the compound and its protected forms, such as N-Boc-7-(methylamino)heptanoic acid and Fmoc-7-(methylamino)heptanoic acid. sigmaaldrich.comchemicalbook.com These protected derivatives are crucial for controlled, stepwise chemical synthesis. Another significant research direction is the exploration of its use as a linker or spacer in the construction of more complex molecules. broadpharm.com Furthermore, studies may investigate the incorporation of this amino acid into peptides or other bioactive scaffolds to modulate their properties. The overarching goal is to leverage the unique structural features of this compound to create novel chemical entities for a range of scientific applications.

Chemical Profile

The fundamental characteristics of this compound and its common derivatives are essential for their application in research.

Physicochemical Properties

Table 1: Physicochemical Properties of N-Boc-7-(methylamino)heptanoic acid

PropertyValueReference
IUPAC Name 7-((tert-butoxycarbonyl)(methyl)amino)heptanoic acid sigmaaldrich.com
CAS Number 194718-11-1 sigmaaldrich.com
Molecular Formula C13H25NO4 sigmaaldrich.com
Molecular Weight 259.35 g/mol sigmaaldrich.com
Physical Form Colorless liquid sigmaaldrich.com
Storage Temperature 0-8 °C sigmaaldrich.com

Spectroscopic Data

Detailed spectroscopic data, such as NMR and mass spectrometry, are crucial for the characterization of this compound and its derivatives. While specific spectra are proprietary to suppliers, information on the availability of such data (NMR, HPLC, LC-MS) for 7-((tert-Butoxycarbonyl)(methyl)amino)heptanoic acid is mentioned by suppliers. ambeed.com This data is fundamental for confirming the identity and purity of the compound after synthesis or before use in further reactions.

Synthesis and Manufacturing

The synthesis of this compound and its derivatives is a key area of research, focusing on creating efficient and scalable processes.

Common Synthetic Pathways

The synthesis of related aminoheptanoic acid derivatives often involves multi-step sequences. For instance, the synthesis of a hapten related to putrescine involved the use of a dinitrile as a precursor to the carboxylic acid function. acs.org A general approach to synthesizing N-methylated amino acids can involve the reduction of an N-formyl precursor or direct alkylation of a protected amine. nih.gov For this compound, a likely synthetic route would start from a suitable 7-carbon precursor, such as 7-aminoheptanoic acid or a derivative thereof. chemimpex.com

Protecting Group Strategies

Table 2: Common Protecting Groups for this compound

Protecting GroupAbbreviationCleavage Condition
tert-ButoxycarbonylBocAcidic
FluorenylmethyloxycarbonylFmocBasic

Applications in Research

The unique properties of this compound make it a valuable tool in several areas of chemical and biochemical research.

Use as a Molecular Linker

One of the most significant applications of this compound is as a flexible linker or spacer in the design of bifunctional molecules. broadpharm.com The seven-carbon chain provides a significant degree of spatial separation between two active moieties. This is particularly relevant in the field of PROTACs, where a linker connects a protein-binding ligand and an E3 ligase-recruiting element. broadpharm.com The carboxylic acid and the methylamino group provide two points of attachment for further chemical elaboration.

Role in Peptide and Peptidomimetic Synthesis

Non-canonical amino acids are frequently incorporated into peptides to create peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation. mdpi.com While specific examples involving this compound are not prevalent in the reviewed literature, its structure is amenable to peptide synthesis. The methylamino group, as opposed to a primary amine, can influence the conformational properties of the resulting peptide.

Application in the Synthesis of Bioactive Molecules

Derivatives of aminoheptanoic acid have been utilized in the development of various bioactive molecules. For example, 7-aminoheptanoic acid is a building block for synthesizing peptides and proteins and plays a role in the development of therapeutic agents. chemimpex.com The structural motif of this compound could be incorporated into novel compounds targeting a range of biological systems. For instance, amino acid derivatives are being investigated as arginase inhibitors. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(methylamino)heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-7-5-3-2-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWCYLQINPRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595576
Record name 7-(Methylamino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90227-27-3
Record name 7-(Methylamino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Approaches for 7 Methylamino Heptanoic Acid

Retrosynthetic Analysis of 7-(Methylamino)heptanoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan. For this compound, two primary disconnections can be considered:

C-N Bond Disconnection: The bond between the nitrogen and the heptanoic acid backbone can be disconnected. This leads to two potential synthons: a 7-aminoheptanoic acid synthon and a methyl synthon, or a 7-haloheptanoic acid and methylamine (B109427). The forward reaction would involve the N-methylation of 7-aminoheptanoic acid or the reaction of a 7-haloheptanoic acid with methylamine.

C-C Bond Disconnection: Breaking the carbon chain at a strategic point can lead to simpler precursors. For instance, a disconnection at the C6-C7 bond could suggest a route starting from a 6-carbon precursor and a single carbon unit. However, for a linear chain like this, functional group interconversion is a more common and practical approach.

A plausible retrosynthetic pathway based on a C-N disconnection would start from 7-oxoheptanoic acid. This precursor can be converted to the target molecule via reductive amination with methylamine. 7-Oxoheptanoic acid itself can be derived from more readily available starting materials like cycloheptanone (B156872) through oxidative cleavage or from 6-bromohexanoic acid via a chain extension reaction.

Development of Novel Synthetic Routes for this compound

Several synthetic routes can be devised for the preparation of this compound, focusing on efficiency and stereochemical control where applicable.

Stereoselective Synthesis Strategies for this compound

While this compound itself is not chiral, stereoselective strategies become crucial if chiral centers are introduced into the heptanoic acid backbone. For the synthesis of the parent compound, stereoselectivity is not a primary concern. However, methods developed for chiral N-methylated amino acids can be adapted. One such method involves the use of chiral auxiliaries or catalysts. For instance, a chiral amine could be used to introduce a stereocenter during the synthesis, which is later removed.

A common strategy for synthesizing N-methylated amino acids involves the reduction of 5-oxazolidinones, which can be prepared from the corresponding N-protected amino acid and formaldehyde. This method is known for being mild and often proceeding without racemization. Although not directly applicable to the non-chiral target molecule, it represents a state-of-the-art method in the field of N-methylated amino acid synthesis.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination of 7-oxoheptanoic acid with methylamine is a good example of an atom-economical reaction.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent where possible and avoiding the use of toxic alkylating agents like methyl iodide.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. This reduces waste and often increases reaction efficiency. Biocatalysis, as discussed in the next section, is a prime example of this principle.

Renewable Feedstocks: Starting from renewable materials can significantly improve the sustainability of the synthesis. For instance, some dicarboxylic acids can be produced from biomass, which could potentially serve as precursors to 7-oxoheptanoic acid.

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Reductive amination of 7-oxoheptanoic acid directly incorporates the methylamine group.
Safer Solvents Utilizing water or other green solvents in enzymatic or chemical reaction steps.
Catalysis Employing enzymes (biocatalysis) or metal catalysts for reactions like amination or reduction.
Renewable Feedstocks Exploring bio-based precursors for the heptanoic acid backbone.

Chemoenzymatic Pathways for this compound Production

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective reaction pathways.

Enzymatic Catalysis in this compound Synthesis

Enzymes offer high selectivity and operate under mild conditions, making them ideal for green chemistry applications. nih.gov For the synthesis of N-methylated amino acids, several enzyme classes are of interest:

N-Methyltransferases: These enzymes specifically transfer a methyl group to an amino group, often using S-adenosyl methionine (SAM) as the methyl donor. nih.gov While highly specific, the cost of the cofactor can be a limitation for large-scale synthesis.

Reductive Aminases (RedAms) and Amine Dehydrogenases (AmDHs): These enzymes can catalyze the reductive amination of a ketone with an amine. nih.govresearchgate.net An engineered AmDH could potentially convert 7-oxoheptanoic acid and methylamine directly into this compound with high stereoselectivity if a chiral center were present.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid. mdpi.com While typically used for primary amines, engineered transaminases are being developed to accept N-methylated donors or to perform reductive amination with methylamine. acs.org

A potential chemoenzymatic route could involve the enzymatic conversion of a bio-based precursor to 7-oxoheptanoic acid, followed by a biocatalytic reductive amination step.

Biocatalyst Identification and Engineering for this compound

The identification of suitable biocatalysts is a critical step. This can be achieved through genome mining of microorganisms known to produce N-methylated compounds or through screening of enzyme libraries. Once a potential enzyme is identified, its properties can be improved through protein engineering.

For instance, an N-methyl amino acid dehydrogenase (NMAADH) from Pseudomonas putida has been used for the production of N-methyl-L-alanine from pyruvate (B1213749) and methylamine. nih.gov This enzyme, or a similarly engineered one, could be a candidate for the synthesis of this compound if its substrate scope can be broadened to accept 7-oxoheptanoic acid. Directed evolution or rational design could be employed to modify the enzyme's active site to accommodate the longer carbon chain of the keto acid substrate. frontiersin.org

Enzyme ClassPotential Application in SynthesisKey Considerations
N-Methyltransferase Direct methylation of 7-aminoheptanoic acid.Cofactor cost and regeneration.
Amine Dehydrogenase (AmDH) Reductive amination of 7-oxoheptanoic acid with methylamine.Substrate specificity and enzyme stability.
Transaminase (TA) Conversion of 7-oxoheptanoic acid using a methylamine donor.Engineering for novel substrate and donor acceptance.
N-Methyl Amino Acid Dehydrogenase (NMAADH) Reductive amination of 7-oxoheptanoic acid with methylamine.Requires engineering to accept a non-native substrate.

Advanced Spectroscopic and Structural Elucidation of 7 Methylamino Heptanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 7-(Methylamino)heptanoic Acid

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Based on the structure of this compound, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum is expected to show distinct signals for the methyl group attached to the nitrogen, the methylene (B1212753) groups of the heptanoic acid backbone, and the protons adjacent to the carboxylic acid and the amino group. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the methyl carbon, and the six methylene carbons of the aliphatic chain.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for this compound

To overcome the limitations of one-dimensional NMR, particularly in complex molecules, a suite of multidimensional NMR techniques is utilized for a comprehensive structural assignment of this compound.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling between protons on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the adjacent methylene groups, confirming the linear nature of the seven-carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹H signal to its corresponding ¹³C signal for each CH₂ group and the N-methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions that help to define the conformational preferences of the molecule in solution.

The following table summarizes the expected NMR data for this compound based on established chemical shift ranges for similar functional groups.

Atom Position¹H Chemical Shift (ppm) (Multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations
1 (COOH)~12.0 (s)~175.0H2 -> C1, C3, C4
2 (CH₂)~2.3 (t)~34.0H2 -> C1, C3, C4
3 (CH₂)~1.6 (quint)~25.0H3 -> C2, C4, C5
4 (CH₂)~1.3 (m)~29.0H4 -> C3, C5, C6
5 (CH₂)~1.3 (m)~29.0H5 -> C4, C6, C7
6 (CH₂)~1.5 (quint)~27.0H6 -> C5, C7, N-CH₃
7 (CH₂)~2.9 (t)~50.0H7 -> C5, C6, N-CH₃
N-CH₃~2.5 (s)~36.0N-CH₃ -> C6, C7

Solid-State NMR Characterization of this compound and its Crystalline Forms

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR would be particularly useful for characterizing its crystalline forms, as polymorphism can significantly impact the physical properties of a compound. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state, which can reveal the presence of different crystalline or amorphous forms.

Advanced Mass Spectrometry for this compound and its Metabolites

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation of this compound

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) would lead to characteristic fragment ions. Expected fragmentation pathways would include the loss of water (H₂O) from the carboxylic acid group and cleavage of the C-C bonds along the aliphatic chain, providing confirmation of the linear structure and the position of the methylamino group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of this compound

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of a compound. For this compound (C₈H₁₇NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 160.1332. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition.

IonTheoretical Exact Mass (m/z)
[M+H]⁺160.1332
[M+Na]⁺182.1151

X-Ray Crystallography for this compound Single Crystal Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid and the methylamino groups. This information is crucial for understanding the solid-state properties of the compound and for correlating them with data obtained from solid-state NMR. The successful growth of a suitable single crystal is a prerequisite for this analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for the identification of functional groups within a molecule. By probing the characteristic vibrational modes of chemical bonds, these techniques provide a molecular "fingerprint," allowing for detailed structural analysis. In the case of this compound, FT-IR and Raman spectroscopy are instrumental in confirming the presence of its key structural features: a secondary amine, a carboxylic acid, and a seven-carbon aliphatic chain.

The fundamental principle of infrared spectroscopy involves the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. This absorption occurs only when a vibration produces a change in the molecule's dipole moment. In contrast, Raman spectroscopy relies on the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is considered Raman-active if it causes a change in the polarizability of the molecule. Due to these different selection rules, FT-IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational landscape of a molecule.

For this compound, the spectra would be largely defined by the vibrations of the N-H group in the secondary amine, the O-H and C=O bonds in the carboxylic acid, and the numerous C-H bonds of the heptyl chain. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established characteristic frequencies of these functional groups. Data from structural isomers like 7-aminoheptanoic acid can also provide a valuable reference for the vibrational modes of the carbon backbone and carboxylic acid group. chemicalbook.comnih.govsigmaaldrich.com

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the strong absorption bands of the polar O-H and C=O bonds of the carboxylic acid functional group. The O-H stretching vibration of a hydrogen-bonded carboxylic acid typically appears as a very broad and intense absorption in the 2500-3300 cm⁻¹ region. nih.gov This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The carbonyl (C=O) stretching vibration is expected to produce a sharp, intense peak around 1710 cm⁻¹, characteristic of a saturated aliphatic carboxylic acid. nih.gov

The secondary amine group presents its own set of characteristic absorptions. The N-H stretching vibration for a secondary amine typically appears as a single, medium-to-weak band in the 3300-3500 cm⁻¹ range. chemicalbook.com This is a key distinguishing feature from primary amines, which show two bands in this region. The N-H bending (wagging) vibration is expected as a broad band between 650 and 900 cm⁻¹. msu.edu

The aliphatic heptyl chain will contribute a series of bands corresponding to C-H stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ range. smu.edu Additionally, C-H bending (scissoring and rocking) vibrations for the methylene groups will appear in the 1450-1470 cm⁻¹ region.

Interactive Table: Predicted FT-IR Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-3500Medium-WeakN-H StretchSecondary Amine
2850-3000StrongC-H StretchAliphatic Chain
2500-3300Very Broad, StrongO-H StretchCarboxylic Acid
~1710Strong, SharpC=O StretchCarboxylic Acid
1450-1470MediumC-H Bend (Scissoring)Aliphatic Chain
1200-1350MediumC-N StretchSecondary Amine
~920BroadO-H Bend (Out-of-plane)Carboxylic Acid
650-900BroadN-H WagSecondary Amine

Raman Spectroscopy

The Raman spectrum of this compound is expected to provide complementary information to its FT-IR spectrum. While the highly polar O-H and C=O bonds dominate the IR spectrum, the less polar C-C and C-H bonds of the aliphatic backbone often produce strong signals in the Raman spectrum. The C-H stretching vibrations of the heptyl chain would be prominent in the 2800-3000 cm⁻¹ region. spectroscopyonline.com

The carbonyl (C=O) stretch is also Raman-active and would likely appear in a similar region to the IR band, around 1640-1680 cm⁻¹. The C-N stretching vibration should also be observable in the 1000-1250 cm⁻¹ range. msu.edu One of the significant advantages of Raman spectroscopy is its ability to detect skeletal vibrations of the carbon chain, which typically occur in the fingerprint region (below 1500 cm⁻¹) and can provide detailed conformational information. sigmaaldrich.comchemsrc.com For aqueous solutions, Raman spectroscopy is particularly advantageous due to the weak scattering of water, which can often obscure large regions of the FT-IR spectrum. mdpi.com

Interactive Table: Predicted Raman Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
2800-3000StrongC-H StretchAliphatic Chain
1640-1680MediumC=O StretchCarboxylic Acid
1440-1460StrongC-H Bend (Scissoring)Aliphatic Chain
1290-1310MediumC-H Bend (Twisting/Wagging)Aliphatic Chain
1000-1250MediumC-N StretchSecondary Amine
800-900MediumC-C Skeletal StretchAliphatic Chain

Computational Chemistry and Theoretical Studies of 7 Methylamino Heptanoic Acid

Quantum Chemical Calculations of 7-(Methylamino)heptanoic Acid

There is currently no published research detailing the quantum chemical calculations of this compound. Such studies would be invaluable for understanding the fundamental properties of the molecule.

A formal conformational analysis of this compound, which would identify its stable conformers and the energy barriers between them, has not been reported.

Molecular Dynamics Simulations of this compound in Solvent Environments

No studies employing molecular dynamics simulations to investigate the behavior of this compound in various solvent environments were found. These simulations would provide insight into its solvation and dynamic behavior.

Prediction of Reaction Mechanisms Involving this compound

Computational predictions of reaction mechanisms in which this compound participates are not documented in the available literature.

Structure-Activity Relationship (SAR) Studies via Computational Modeling for this compound Derivatives

There is no evidence of computational structure-activity relationship (SAR) studies for derivatives of this compound. These studies are crucial for designing and optimizing molecules for specific biological or chemical applications.

Occurrence, Biosynthesis, and Metabolic Pathways of 7 Methylamino Heptanoic Acid in Biological Systems Non Human

Natural Occurrence and Distribution of 7-(Methylamino)heptanoic Acid

There is currently no scientific literature available that documents the natural occurrence or distribution of this compound in microorganisms, fungi, plants, or marine organisms.

Presence in Plant and Marine Organisms

Similarly, there is no documented evidence of this compound being present in any plant or marine species. Research into the chemical constituents of these organisms has not yielded any data suggesting the existence of this compound.

Elucidation of Biosynthetic Pathways for this compound

Due to the lack of evidence for its natural occurrence, no biosynthetic pathways for this compound have been elucidated or proposed in any biological system.

Precursor Identification in Biosynthesis

As no biosynthetic pathway has been identified, the precursor molecules that would be involved in the formation of this compound remain unknown. Hypothetically, its synthesis would likely involve a heptanoic acid derivative and a methyl donor, but no such pathway has been characterized.

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

There is no information available on any enzymatic processes or catalytic mechanisms that lead to the formation of this compound in biological systems. The enzymes that would catalyze the N-methylation of a 7-aminoheptanoic acid precursor have not been identified or studied.

Metabolic Fate and Biotransformation of this compound in Model Organisms

Consistent with the absence of data on its natural occurrence and biosynthesis, there are no studies on the metabolic fate or biotransformation of this compound in any model organisms. The pathways by which this compound might be degraded or modified by biological systems have not been investigated.

Data on the Natural Occurrence of this compound

Biological SystemPresence of this compound
MicroorganismsNot Reported
FungiNot Reported
PlantsNot Reported
Marine OrganismsNot Reported

Catabolic Pathways and Degradation Products of this compound

Specific catabolic pathways for this compound have not been explicitly detailed in non-human biological systems. However, based on the metabolism of similar N-methylated compounds and fatty acids, a putative degradation pathway can be hypothesized. This would likely involve initial demethylation followed by or concurrent with beta-oxidation.

Hypothetical Catabolic Steps:

N-demethylation: The methyl group attached to the nitrogen atom would likely be removed by an N-demethylase enzyme, yielding 7-aminoheptanoic acid and formaldehyde.

Deamination: The resulting 7-aminoheptanoic acid could then be deaminated by an aminotransferase or oxidase to produce an aldehyde intermediate.

Oxidation: This aldehyde would be further oxidized to a carboxylic acid, likely pimelic acid semialdehyde, which can then be fully oxidized to pimelic acid.

Beta-Oxidation: Pimelic acid, a dicarboxylic acid, could potentially enter the beta-oxidation pathway, being broken down into smaller acyl-CoA units that can enter central metabolism.

The degradation products from these hypothetical steps would include common metabolites that can be utilized by the organism for energy or biosynthetic purposes.

Table 1: Hypothetical Degradation Products of this compound

Precursor CompoundHypothetical IntermediatePotential End Products
This compound7-Aminoheptanoic acidAcetyl-CoA
Pimelic acid semialdehydePropionyl-CoA
Pimelic acidSuccinyl-CoA

It is important to reiterate that this pathway is speculative and awaits experimental verification in any non-human biological system.

Anabolic Integration of this compound into Biomolecules

The anabolic integration of this compound into larger biomolecules in non-human organisms is not currently described in scientific literature. In principle, as an amino acid derivative, it could potentially be incorporated into non-ribosomal peptides by non-ribosomal peptide synthetases (NRPSs). These enzyme complexes are known to incorporate a wide variety of non-proteinogenic amino acids into secondary metabolites in bacteria and fungi.

Should this compound serve as a precursor, it would likely be activated and transferred by specific domains within an NRPS assembly line. The resulting biomolecule would be a peptide-like structure with a this compound residue.

Table 2: Potential Anabolic Roles of this compound

Potential PathwayActivating Enzyme ClassPotential Product Class
Non-ribosomal peptide synthesisNon-ribosomal peptide synthetase (NRPS)Lipopeptides, Siderophores, Other secondary metabolites

Further research, including genomic and metabolomic studies of various microorganisms, would be necessary to identify any natural products that incorporate this specific compound. Without such findings, any discussion of its anabolic integration remains conjectural.

Advanced Analytical Methodologies for 7 Methylamino Heptanoic Acid Quantification and Detection

Development of Hyphenated Techniques for Complex Mixture Analysis Containing 7-(Methylamino)heptanoic AcidWhile hyphenated techniques like LC-MS and GC-MS are powerful tools for analyzing complex mixtures, no studies were found that describe their application or development for the specific purpose of identifying and quantifying 7-(Methylamino)heptanoic acid within such matrices.

Due to the absence of specific research on this compound, no data tables or detailed findings can be generated.

Synthesis and Investigation of 7 Methylamino Heptanoic Acid Derivatives and Analogues

Design and Synthesis of Chemically Modified 7-(Methylamino)heptanoic Acid Analogues

The chemical modification of this compound can be strategically approached by targeting its two primary functional groups: the carboxyl group and the methylamino group. These modifications allow for the synthesis of a diverse library of analogues with tailored physicochemical properties.

Modification of the Carboxyl Group

The carboxyl group of this compound is a prime site for modification, leading to the formation of esters and amides. These reactions are fundamental in organic synthesis and allow for the introduction of a wide array of functional groups.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

For instance, the synthesis of methyl 7-(methylamino)heptanoate can be accomplished by refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid. To prevent unwanted side reactions at the secondary amine, it is often necessary to first protect the methylamino group with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. The Boc group can be later removed under acidic conditions.

Amide Formation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxyl group to enhance its electrophilicity. libretexts.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net

The general procedure involves dissolving the N-protected this compound, the desired amine, and the coupling reagents in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and stirring at room temperature.

DerivativeModification TypeReagents and ConditionsIllustrative Yield (%)
Methyl 7-(methylamino)heptanoateEsterificationMeOH, H₂SO₄ (cat.), Reflux85-95
Ethyl 7-(methylamino)heptanoateEsterificationEtOH, HCl (gas), 0 °C to RT80-90
N-Benzyl-7-(methylamino)heptanamideAmide FormationBenzylamine, EDC, HOBt, DMF, RT75-85
N-Propyl-7-(methylamino)heptanamideAmide FormationPropylamine, DCC, DCM, RT70-80

Derivatization of the Methylamino Group

The secondary amine of this compound offers another avenue for structural diversification. Common derivatization reactions include acylation and further alkylation.

Acylation: The methylamino group can be acylated to form N-acyl derivatives. This is typically achieved by reacting the amino acid (with its carboxyl group protected as an ester) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. Pyridine or triethylamine (B128534) are commonly used as the base and can also serve as the solvent.

Alkylation: Further alkylation of the secondary amine can lead to the formation of a tertiary amine. This can be accomplished by reacting the N-methylated amino acid ester with an alkyl halide. To avoid the formation of quaternary ammonium (B1175870) salts, the use of a bulky base and careful control of stoichiometry are often necessary. Reductive amination is another powerful method for introducing alkyl groups.

DerivativeModification TypeReagents and ConditionsIllustrative Yield (%)
Methyl 7-(N-methylacetamido)heptanoateAcylationAcetyl chloride, Pyridine, 0 °C to RT90-98
Methyl 7-(N-methylbenzamido)heptanoateAcylationBenzoyl chloride, Triethylamine, DCM, RT85-95
Methyl 7-(ethyl(methyl)amino)heptanoateAlkylationEthyl iodide, K₂CO₃, Acetonitrile, Reflux60-70

Structural Elucidation of Novel this compound Derivatives

The characterization and structural elucidation of newly synthesized derivatives are crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure of organic molecules.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide detailed information about the carbon skeleton and the position of functional groups. For example, the N-methyl group typically appears as a singlet around 2.2-2.5 ppm. The protons of the heptyl chain will exhibit characteristic multiplets.

¹³C NMR provides information on the number and type of carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid or its derivative will appear at a characteristic downfield shift (around 170-180 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the C=O stretching vibration of the carboxylic acid is typically observed around 1700-1725 cm⁻¹, while for an ester, it is around 1735-1750 cm⁻¹. The N-H stretch of the secondary amine can be observed around 3300-3500 cm⁻¹.

Stereochemical Aspects of this compound Derivative Synthesis

While this compound itself is achiral, the introduction of substituents can create stereocenters, leading to the formation of enantiomers or diastereomers. Therefore, controlling the stereochemistry during synthesis is a critical aspect of designing and preparing chiral analogues.

If a chiral center is introduced, for example, by using a chiral reactant or a chiral catalyst, the resulting product can be a mixture of stereoisomers. The separation of these isomers can often be achieved by chiral chromatography. In cases where stereoselective synthesis is desired, asymmetric synthesis strategies are employed. These methods use chiral auxiliaries, chiral reagents, or chiral catalysts to favor the formation of one stereoisomer over the other.

For instance, if a chiral amine is used in the amide coupling reaction with this compound, the resulting product will be a mixture of diastereomers if the starting amino acid is not enantiomerically pure. The ratio of these diastereomers can be determined by techniques like NMR spectroscopy or chiral HPLC.

Exploration of Supramolecular Assemblies Involving this compound Derivatives

The amphiphilic nature of this compound derivatives, possessing a polar head group (the modified carboxyl and amino functions) and a nonpolar hydrocarbon tail, makes them interesting candidates for the formation of supramolecular assemblies. These assemblies are formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Derivatives of this compound can be considered as bolaamphiphiles if both ends of the molecule are functionalized with polar groups. utoronto.ca The self-assembly of these molecules in aqueous or organic media can lead to the formation of various nanostructures, including micelles, vesicles, nanotubes, and nanofibers. rsc.org

The nature of the head group plays a crucial role in determining the type of supramolecular structure formed. For example, derivatives with ionizable groups (e.g., a free carboxylate and a protonated amine) can form assemblies driven by electrostatic interactions and hydrogen bonding. The length and nature of the alkyl chain also influence the packing of the molecules and the resulting morphology of the assembly. The study of these supramolecular structures can be carried out using techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM).

Future Directions and Emerging Research Avenues for 7 Methylamino Heptanoic Acid

Integration of Artificial Intelligence and Machine Learning in 7-(Methylamino)heptanoic Acid Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and these technologies could be pivotal in exploring the potential of this compound. Currently, there is no specific published research detailing the use of AI or ML in studies of this particular compound. However, the broader applications of these computational tools suggest several promising avenues for future investigation.

Predictive modeling, a key feature of AI in chemistry, could be employed to forecast the physicochemical properties of this compound and its derivatives. By inputting the molecular structure, machine learning algorithms could estimate properties such as solubility, reactivity, and potential biological activity. This in silico approach would significantly accelerate the screening of potential applications by identifying derivatives with desirable characteristics before undertaking laborious and resource-intensive laboratory synthesis.

Furthermore, AI could play a crucial role in optimizing the synthesis of this compound. Machine learning models can analyze vast datasets of chemical reactions to predict the optimal conditions, such as temperature, pressure, catalysts, and solvents, to maximize yield and purity. This would be particularly valuable in developing efficient and scalable production methods for this compound.

Table 1: Potential AI and Machine Learning Applications in this compound Research

Research AreaPotential Application of AI/MLExpected Outcome
Property Prediction Development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.Rapid screening of virtual derivatives to identify candidates with desired properties for specific applications.
Synthesis Optimization Algorithmic analysis of reaction parameters to identify optimal synthesis pathways.Increased reaction efficiency, higher yields, and reduced production costs.
Novel Derivative Design Generative models to design novel molecules based on the this compound scaffold.Discovery of new compounds with enhanced or entirely new functionalities.

Novel Applications of this compound as a Synthetic Precursor

One potential application lies in the synthesis of novel polyamides. The amine and carboxylic acid functionalities can undergo condensation polymerization to form polyamide chains. The presence of the methyl group on the nitrogen atom would influence the properties of the resulting polymer, potentially leading to materials with unique solubility, thermal stability, or mechanical properties compared to polyamides derived from primary amines.

Another avenue for exploration is its use in the synthesis of specialized chemical probes or ligands. The heptanoic acid backbone provides a flexible spacer, and the terminal functional groups can be used to attach the molecule to other chemical entities, such as fluorescent dyes, bioactive molecules, or solid supports. The methylamino group could also play a role in the binding affinity and selectivity of such probes for specific biological targets.

Table 2: Hypothetical Synthetic Applications of this compound

Application AreaSynthetic Role of this compoundPotential Product
Polymer Chemistry Monomer in condensation polymerization.Novel polyamides with modified properties.
Medicinal Chemistry Scaffold or linker for drug design.Bioactive compounds with specific targeting capabilities.
Materials Science Building block for functional materials.Surface modifiers, self-assembling monolayers.

Interdisciplinary Research Approaches for this compound Studies

The unique structure of this compound makes it a candidate for investigation across various scientific disciplines, although no such interdisciplinary studies have been specifically reported.

In the field of chemical biology , this compound could be explored as a tool to probe biological systems. For instance, its structural similarity to naturally occurring amino acids might allow it to interact with specific enzymes or receptors. Isotopic labeling of this compound would enable researchers to trace its metabolic fate and identify potential biological targets.

From a materials science perspective, the self-assembly properties of this compound and its derivatives could be investigated. The interplay between the hydrophobic heptyl chain and the hydrophilic amine and carboxyl groups could lead to the formation of interesting supramolecular structures, such as micelles or vesicles, with potential applications in drug delivery or nanotechnology.

Furthermore, biotechnological approaches could be envisioned for the production of this compound. The engineering of microorganisms to produce this compound through fermentation could offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.

Table 3: Potential Interdisciplinary Research Areas for this compound

DisciplineResearch FocusPotential Outcome
Chemical Biology Interaction with biological systems.Development of new molecular probes or enzyme inhibitors.
Materials Science Self-assembly and supramolecular chemistry.Creation of novel nanomaterials for various applications.
Biotechnology Biosynthesis and metabolic engineering.Sustainable production methods for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.